molecular formula C8H10NO3P B8674779 1-(Dimethyl-phosphinoyl)-4-nitro-benzene

1-(Dimethyl-phosphinoyl)-4-nitro-benzene

Cat. No. B8674779
M. Wt: 199.14 g/mol
InChI Key: HCYJNUYTQZMBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethyl-phosphinoyl)-4-nitro-benzene is a useful research compound. Its molecular formula is C8H10NO3P and its molecular weight is 199.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Dimethyl-phosphinoyl)-4-nitro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Dimethyl-phosphinoyl)-4-nitro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Dimethyl-phosphinoyl)-4-nitro-benzene

Molecular Formula

C8H10NO3P

Molecular Weight

199.14 g/mol

IUPAC Name

1-dimethylphosphoryl-4-nitrobenzene

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3

InChI Key

HCYJNUYTQZMBCX-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A sealed pressure flask, flushed with N2, containing a mixture of 3.90 g (22.7 mmol) of 1-(Dimethyl-phosphinoyl)-4-fluoro-benzene and 6.0 g (113.3 mmol) of LiNO2 (for prep see, W. C. Ball and H. H. Abram J. Chem. Soc. 1913, 103, 2130-2134) in 27 mL of DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) was stirred at ambient temperature for 5-10 min (to dissolve fluoro compound) then heated at 190° C. for 3 days. The resulting dark brown solution was cooled to ambient temperature, diluted with 300 mL of brine, then extracted with EtOAc (10×100 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were dried over MgSO4 and concentrated. The excess DMPU was removed via short-path distillation (120° C./0.3 mm) to provide a semi-solid, which was dissolved in a minimum amount of iPrOH and purified by silica gel flash chromatography (eluted with 5% iPrOH/DCM, then 10% iPrOH/DCM, then 15% iPrOH/DCM) to provide 2.04 g of an yellow solid: 1H NMR (300 MHz, DMSO-d6) δ8.34 (dd, J=8.7, 1.9 Hz, 2H), 8.07 (dd, J=10.6, 8.8 Hz, 2H), 1.75 (s, 3H), 1.70 (s, 3H). 31P NMR (121 MHz, DMSO-d6) δ37.89.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
LiNO2
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
[Compound]
Name
fluoro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A degassed suspension of 1-iodo-4-nitrobenzene (90 mg, 0.36 mmol), dimethylphosphane oxide (29.2 mg, 0.38 mmol), bis(dibenzylideneacetone)palladium (3.31 mg, 0.0036 mmol), XantPhos (6.27 mg, 0.0108 mmol), and Cs2CO3 (165 mg, 0.506 mmol) in dry dioxane (0.4 mL) was heated in a sealed tube at 90° C. for 4 h. The cooled mixture was filtered, the filtrate concentrated in vacuo, and the residue chromatographed over silica gel eluting with 5% MeOH in dichloromethane to afford 26 mg of dimethyl(4-nitrophenyl)phosphane oxide (yield: 36%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
29.2 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
3.31 mg
Type
catalyst
Reaction Step One
Quantity
6.27 mg
Type
catalyst
Reaction Step One

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